Bisegliptin
Overview
Description
Bisegliptin is a compound for the treatment of type 2 diabetes. It is an orally active, dipeptidyl peptidase-IV (DPPIV) inhibitor which lowers blood glucose levels by blocking the degradation of the hormone GLP-1 thereby stimulating glucose-dependent insulin secretion and lowering blood glucose levels without hypoglycemic effects.
Scientific Research Applications
1. Role in Treating Type 2 Diabetes Mellitus
Bisegliptin, classified under dipeptidyl peptidase-IV (DPP-IV) inhibitors or gliptins, is primarily utilized in the treatment of type 2 diabetes mellitus (T2DM). These inhibitors are effective in glycemic control and can be used alone or in combination with other antidiabetic medications. They function alongside other drugs like insulin, sulfonylureas, thiazolidinediones, and metformin, providing an array of therapeutic options for diabetes management (Mohammad et al., 2022).
2. Neuroprotective Potential
Research indicates that chronic administration of gliptins, including bisegliptin, before an experimental stroke can induce neuroprotection. This finding is significant for reducing brain damage in patients with T2DM who are at high risk of stroke. The study highlights the importance of chronic pre-treatment for achieving this protective effect, which does not occur via GLP-1-receptor activation (Darsalia et al., 2016).
3. Cardiovascular Effects
Gliptins, including bisegliptin, have shown potential beneficial actions on blood vessels and the heart. These effects are realized through both GLP-1-dependent and independent mechanisms. By inhibiting DPP-4, they increase the concentration of peptides with potential vasoactive and cardioprotective effects. Clinical data suggest improvement in several cardiovascular risk factors in T2DM patients, including blood pressure regulation, lipid profile enhancement, and inflammatory marker reduction (Scheen, 2013).
4. Incretin-Independent Renal Protective Effects
Specifically, linagliptin, a member of the gliptin class, has been shown to have incretin-independent effects that may be beneficial in treating diabetic nephropathy. These effects are linked to the inhibition of interactions between DPP-4 and integrin β1, which helps prevent endothelial-mesenchymal transition and renal fibrosis (Zeisberg & Zeisberg, 2015).
properties
CAS RN |
862501-61-9 |
---|---|
Product Name |
Bisegliptin |
Molecular Formula |
C18H26FN3O3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
ethyl 4-[[2-[(2S,4S)-2-cyano-4-fluoropyrrolidin-1-yl]-2-oxoethyl]amino]bicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C18H26FN3O3/c1-2-25-16(24)17-3-6-18(7-4-17,8-5-17)21-11-15(23)22-12-13(19)9-14(22)10-20/h13-14,21H,2-9,11-12H2,1H3/t13-,14-,17?,18?/m0/s1 |
InChI Key |
AKFNKZFJBFQFAA-DIOPXHOYSA-N |
Isomeric SMILES |
CCOC(=O)C12CCC(CC1)(CC2)NCC(=O)N3C[C@H](C[C@H]3C#N)F |
SMILES |
CCOC(=O)C12CCC(CC1)(CC2)NCC(=O)N3CC(CC3C#N)F |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(CC2)NCC(=O)N3CC(CC3C#N)F |
Appearance |
Solid powder |
Other CAS RN |
862501-61-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Bisegliptin |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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